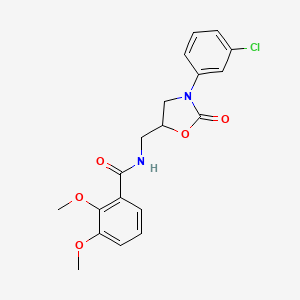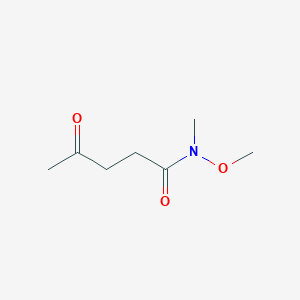
N-methoxy-N-methyl-4-oxopentanamide
Übersicht
Beschreibung
“N-methoxy-N-methyl-4-oxopentanamide” is a chemical compound with the CAS Number: 193805-82-2 . It has a molecular weight of 159.19 and its IUPAC name is N-methoxy-N-methyl-4-oxopentanamide . It is usually in liquid form .
Molecular Structure Analysis
The InChI code for “N-methoxy-N-methyl-4-oxopentanamide” is 1S/C7H13NO3/c1-6(9)4-5-7(10)8(2)11-3/h4-5H2,1-3H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“N-methoxy-N-methyl-4-oxopentanamide” is a liquid at room temperature . It has a molecular weight of 159.19 .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
- N-methoxy-N-methyl-4-oxopentanamide derivatives have been synthesized and studied for various pharmaceutical applications. For instance, a study detailed the synthesis of 3-Acetoxy-1, 4-dibenzyl-3-(3-methoxy-1-methyl-enepropyl)piperazine-2, 5-dione, which is relevant in the context of developing new pharmaceutical compounds (Hoare & Yates, 1982).
Anticancer Research
- Research has also delved into the properties of compounds similar to N-methoxy-N-methyl-4-oxopentanamide for their potential use in cancer treatment. One study focused on TZT-1027, a cytotoxic dolastatin 10 derivative, which inhibits microtubule assembly and shows promise in the treatment of solid tumors (de Jonge et al., 2005).
Analytical and Medicinal Chemistry
- In the field of analytical and medicinal chemistry, derivatives of N-methoxy-N-methyl-4-oxopentanamide have been characterized. One study provided analytical characterization of N,N-diallyltryptamines, including derivatives similar to N-methoxy-N-methyl-4-oxopentanamide, highlighting their relevance in both clinical and non-clinical research areas (Brandt et al., 2017).
Environmental Science
- The compound's derivatives have applications in environmental science as well. A study measured the rate constant of the reaction of a similar compound, 3-methoxy-3-methyl-1-butanol, with OH radicals, providing insight into its environmental degradation process (Aschmann, Arey, & Atkinson, 2011).
Photodynamic Therapy in Cancer Treatment
- Research on derivatives of N-methoxy-N-methyl-4-oxopentanamide has extended to photodynamic therapy for cancer treatment. A study synthesized and characterized new zinc phthalocyanines substituted with derivatives, highlighting their potential in photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial Research
- In antibacterial research, studies have investigated the effects of derivatives of N-methoxy-N-methyl-4-oxopentanamide on Staphylococcus aureus, exploring their potential as antibacterial agents (Swarupa, Chaudhury, & Sarma, 2017).
Molecular Structure Studies
- The molecular structure of derivatives has been a focus of research, with studies performing ab initio investigations to understand their structural properties (Carballeira, Fernández, & Ríos, 1990).
Safety And Hazards
The safety information for “N-methoxy-N-methyl-4-oxopentanamide” includes a variety of precautionary statements. For example, it is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid getting the compound in eyes, on skin, or on clothing . It is also recommended to use personal protective equipment as required .
Eigenschaften
IUPAC Name |
N-methoxy-N-methyl-4-oxopentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-6(9)4-5-7(10)8(2)11-3/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHQJZCCBJVTED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)N(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-methyl-4-oxopentanamide | |
Synthesis routes and methods
Procedure details








Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

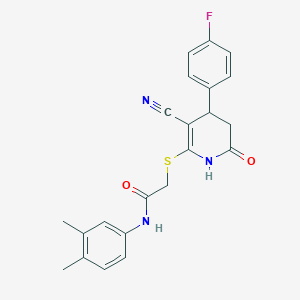
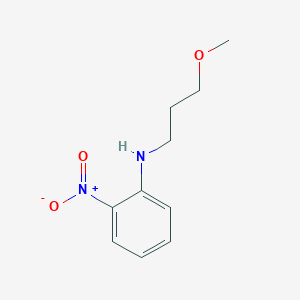
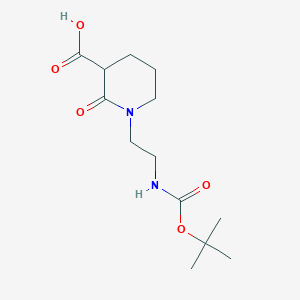
![N-[2-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B2745712.png)
![N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2745713.png)
![[4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B2745714.png)
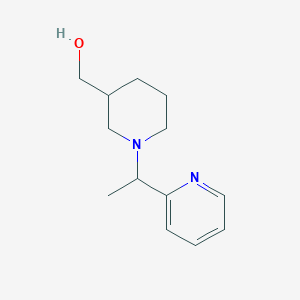
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methylsulfonylbenzamide](/img/structure/B2745717.png)
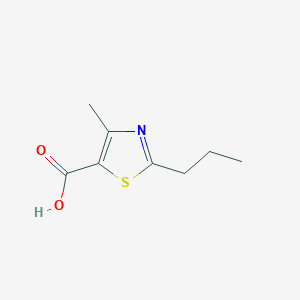
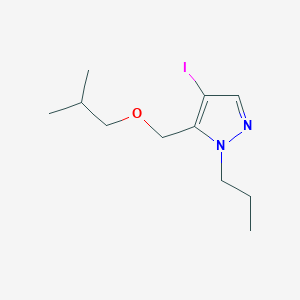
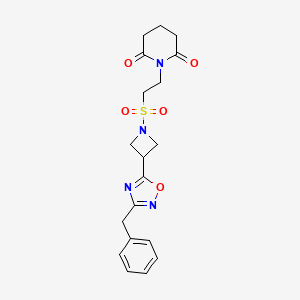
![2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2745724.png)
![N-(3-chloro-4-methoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2745725.png)
